Cas no 477866-62-9 ([(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine)

[(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine structure
477866-62-9 structure
Product Name:[(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
Numero CAS:477866-62-9
MF:C14H14Cl2N4OS
MW:357.258159160614
CID:6630852
PubChem ID:6411805
Update Time:2024-01-04

[(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 477866-62-9
    • HMS575P08
    • 1L-417S
    • 5-(2-{[(2,4-dichlorobenzyl)oxy]amino}vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • (E)-N-[(2,4-dichlorophenyl)methoxy]-2-(6-methyl-3-methylsulfanyl-1,2,4-triazin-5-yl)ethenamine
    • (E)-O-(2,4-dichlorobenzyl)-N-(2-(6-methyl-3-(methylthio)-1,2,4-triazin-5-yl)vinyl)hydroxylamine
    • [(2,4-dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • AKOS005082838
    • 5-(2-(((2,4-Dichlorobenzyl)oxy)amino)vinyl)-6-methyl-3-(methylsulfanyl)-1,2,4-triazine
    • O-(2,4-DICHLOROBENZYL)-N-(2-[6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZIN-5-YL]VINYL)HYDROXYLAMINE
    • 5-(2-([(2,4-DICHLOROBENZYL)OXY]AMINO)VINYL)-6-METHYL-3-(METHYLSULFANYL)-1,2,4-TRIAZINE
    • Ethenamine, N-[(2,4-dichlorophenyl)methoxy]-2-[6-methyl-3-(methylthio)-1,2,4-triazin-5-yl]-
    • [(2,4-Dichlorophenyl)methoxy][(E)-2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]ethenyl]amine
    • Inchi: 1S/C14H14Cl2N4OS/c1-9-13(18-14(22-2)20-19-9)5-6-17-21-8-10-3-4-11(15)7-12(10)16/h3-7,17H,8H2,1-2H3/b6-5+
    • Chiave InChI: HLLNUFBMUQUSDC-AATRIKPKSA-N
    • Sorrisi: ClC1C=C(C=CC=1CON/C=C/C1C(C)=NN=C(N=1)SC)Cl

Proprietà calcolate

  • Massa esatta: 356.0265376g/mol
  • Massa monoisotopica: 356.0265376g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 6
  • Complessità: 364
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.7
  • Superficie polare topologica: 85.2Ų

Proprietà sperimentali

  • Densità: 1.41±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 529.1±60.0 °C(Predicted)
  • pka: 1.80±0.63(Predicted)
Fornitori consigliati
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti